Lipophilicity (XLogP3): Intermediate Partition Coefficient vs. 2- and 4-Pyridinyloxy Isomers
2-(Pyridin-3-yloxy)ethanol exhibits an intermediate XLogP3 value of 0.4, positioning it between the more lipophilic 2-isomer (XLogP3=0.8) and the more hydrophilic 4-isomer (XLogP3=0.1) [1]. The 0.4-unit difference from the 2-isomer and the 0.3-unit difference from the 4-isomer are substantial in the context of drug discovery, where a ΔlogP ≥ 0.3 can significantly alter cellular permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 2-(Pyridin-2-yloxy)ethanol (XLogP3=0.8); 2-(Pyridin-4-yloxy)ethanol (XLogP3=0.1) |
| Quantified Difference | Δ0.4 vs. 2-isomer; Δ0.3 vs. 4-isomer |
| Conditions | Calculated by XLogP3 3.0 (PubChem) based on 2D structure [1] |
Why This Matters
The balanced lipophilicity of the 3-isomer offers a distinct physicochemical profile for optimizing ADME properties in lead series, where the 2-isomer may be too lipophilic and the 4-isomer too polar.
- [1] PubChem. (2026). 2-(Pyridin-3-yloxy)ethan-1-ol. Computed Properties. CID 21908997. View Source
